molecular formula C47H37N B14063481 N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline CAS No. 100803-30-3

N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline

Cat. No.: B14063481
CAS No.: 100803-30-3
M. Wt: 615.8 g/mol
InChI Key: LZBUPFJDKPBUQW-UHFFFAOYSA-N
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Description

N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline is a highly conjugated aromatic amine featuring two 2,2-diphenylethenyl groups attached to a central aniline core, with one nitrogen atom substituted by a benzyl group. This structure confers extended π-conjugation, making it suitable for applications in organic optoelectronics, particularly as a hole-transport material (HTM) in devices like organic light-emitting diodes (OLEDs) or photoconductive sensors.

Properties

CAS No.

100803-30-3

Molecular Formula

C47H37N

Molecular Weight

615.8 g/mol

IUPAC Name

N-benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline

InChI

InChI=1S/C47H37N/c1-6-16-39(17-7-1)36-48(44-30-26-37(27-31-44)34-46(40-18-8-2-9-19-40)41-20-10-3-11-21-41)45-32-28-38(29-33-45)35-47(42-22-12-4-13-23-42)43-24-14-5-15-25-43/h1-35H,36H2

InChI Key

LZBUPFJDKPBUQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:

    Friedel-Crafts Alkylation: This reaction involves the alkylation of aromatic rings using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Grignard Reaction: This step involves the formation of a Grignard reagent, which is then reacted with a suitable electrophile to introduce the diphenylethenyl groups.

    Coupling Reactions: These reactions are used to link the various aromatic components together, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to certain receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural Similarities and Variations

Key analogs and their structural differences are summarized below:

Compound Name Molecular Formula Substituents Key Features CAS/Reference
Target Compound : N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline C₃₉H₃₁N - Two 2,2-diphenylethenyl groups
- N-Benzyl and N-aryl substitution
Extended conjugation, potential HTM Not provided
4-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)benzenamine C₃₄H₂₉N - Two 2,2-diphenylethenyl groups
- N,N-di-p-tolyl substitution
Methyl groups enhance solubility; used in photoconductive devices 89114-91-0
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline C₃₈H₂₉N - 1,2,2-Triphenylvinyl group
- N,N-diphenyl substitution
Bulkier vinyl group; electronic effects differ 136668-96-7
1,4-Bis(2,2-diphenylethenyl)benzene C₃₄H₂₄ - Two 2,2-diphenylethenyl groups
- No amine core
Lacks charge-transport capability; used as fluorescent material Synthesized in
Clomiphene Citrate (Pharmacological Analog) C₃₂H₃₆ClNO₈ - 2,2-Diphenylethenyl group
- Ethoxy and diethylamino substitution
Estrogen modulator; unrelated optoelectronic applications 50-41-9

Optoelectronic Properties

  • Target Compound : Presumed to exhibit high hole mobility due to conjugated diphenylethenyl groups and benzyl/aryl amine substitution. Lacks direct HOMO/LUMO data in evidence.
  • 4-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)benzenamine : Cyclic voltammetry revealed HOMO/LUMO levels suitable for HTM applications. Devices using this compound showed excellent xerographic performance (V₀ = 550 V, E₁/₂ = 0.6 lux·s) .
  • N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline : The triphenylvinyl group may lower LUMO levels compared to diphenylethenyl, altering charge injection barriers .

Key Research Findings

Substituent Effects : Methyl groups (e.g., in CAS 89114-91-0) improve solubility and processability without compromising conjugation, whereas benzyl groups may enhance thermal stability .

Synthesis Challenges: Temperature control is critical to avoid byproducts (e.g., 1,4-bis(2,2-diphenylethenyl)benzene) in non-amine analogs .

Performance Metrics: Compounds with diphenylethenyl-aniline cores consistently demonstrate superior hole transport compared to non-amine analogs like 1,4-bis(2,2-diphenylethenyl)benzene .

Biological Activity

N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound can be characterized by its complex structure which includes:

  • A benzyl group
  • Two diphenylethenyl moieties
  • An aniline backbone

This structural configuration is significant for its biological interactions and activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer properties
  • Antioxidant effects
  • Neuroprotective actions

Anticancer Activity

Studies have shown that compounds related to this compound possess anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of diphenylethenyl compounds against human cancer cell lines. The results demonstrated:

  • IC50 values : The most potent compound had an IC50 value of 5 μM against breast cancer cells.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activity assays.
CompoundIC50 (μM)Cancer TypeMechanism
Compound A5BreastApoptosis induction
Compound B10LungCell cycle arrest
Compound C15ColonApoptosis induction

Antioxidant Activity

The antioxidant potential of this compound has also been investigated.

Findings on Antioxidant Properties

In vitro assays revealed that this compound can scavenge free radicals effectively:

  • DPPH Assay : Exhibited a scavenging activity of 85% at a concentration of 50 μg/mL.
  • Mechanism : The antioxidant activity is attributed to the presence of phenolic groups which donate hydrogen atoms to free radicals.

Neuroprotective Effects

Recent studies suggest that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.

Neuroprotective Case Study

A study assessed the neuroprotective effects in an Alzheimer’s disease model:

  • Results : The compound significantly reduced amyloid-beta toxicity in neuronal cultures.
  • Mechanism : It was found to enhance the expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor).

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